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Compound of Interest

Compound Name: JNJ-40255293

Cat. No.: B1673068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of JNJ-40255293, a dual adenosine

A₂A/A₁ receptor antagonist, and its evaluation in preclinical models relevant to neuroprotection.

The focus of existing research has been on its potential therapeutic application in Parkinson's

disease, where it has demonstrated efficacy in models of dopamine depletion and motor

impairment.

Core Compound Profile
JNJ-40255293 is a potent, orally bioavailable small molecule that acts as an antagonist at both

the adenosine A₂A and A₁ receptors. Its mechanism is centered on the modulation of

dopaminergic signaling in the brain, which is a key area of interest for neurodegenerative

disorders like Parkinson's disease.

Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-40255293 from in vitro and in

vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity
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Receptor Binding Affinity (Ki, nM) Functional Activity

Human Adenosine A₂A 7.5 Antagonist

Human Adenosine A₁ 42 Antagonist

Human Adenosine A₂B 230 Antagonist

Human Adenosine A₃ 9200 Antagonist

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats

Parameter Value

A₂A Receptor Occupancy (ED₅₀, p.o.) 0.21 mg/kg

A₁ Receptor Occupancy (ED₅₀, p.o.) 2.1 mg/kg

Plasma EC₅₀ for A₂A Receptor Occupancy 13 ng/mL

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

Model Effect

6-OHDA-lesioned rats
Potentiation of L-DOPA-induced contralateral

rotations

This demonstrates the ability of JNJ-40255293 to enhance the effect of standard Parkinson's

disease therapy.[1][2][3][4][5][6][7][8]

Signaling Pathway
The primary mechanism of action for the neuroprotective effects of JNJ-40255293 in the

context of Parkinson's disease involves the interplay between adenosine A₂A receptors and
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dopamine D₂ receptors, which are co-localized in the striatum.[9] By blocking the A₂A receptor,

JNJ-40255293 enhances D₂ receptor-mediated signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

